molecular formula C10H14N2O2 B1449316 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1265964-87-1

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1449316
Key on ui cas rn: 1265964-87-1
M. Wt: 194.23 g/mol
InChI Key: PHQUVWAXOLMNRU-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

To a solution of morpholine (0.38 mole) in acetic acid (120 ml) at 0° C. there is added a solution of 1H-pyrrole-2-carbaldehyde (0.32 mole) in acetic acid (100 ml). Formaldehyde (37% aq., 26 ml) is then added dropwise. The reaction mixture is then stirred for 65 hours at ambient temperature. The mixture is concentrated (about 50 ml) and cooled in an ice bath. The pH of the solution is made alkaline (pH=12) using 20% aqueous sodium hydroxide solution. The product is extracted with dichloromethane (DCM) (3×250 ml). The organic phases are combined. The organic phase obtained is washed with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness. The residue obtained (oil) is purified on silica gel (SiO2, gradient DCM/MeOH) to yield the title product.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=[O:13].[CH2:14]=O>C(O)(=O)C>[N:1]1([CH2:14][C:10]2[CH:9]=[C:8]([CH:12]=[O:13])[NH:7][CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.38 mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.32 mol
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 65 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated (about 50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane (DCM) (3×250 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
is washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained (oil)
CUSTOM
Type
CUSTOM
Details
is purified on silica gel (SiO2, gradient DCM/MeOH)

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
N1(CCOCC1)CC=1C=C(NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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